2,5-Dichloro-4-fluorobenzamide
Overview
Description
2,5-Dichloro-4-fluorobenzamide is an organic compound with the molecular formula C7H4Cl2FNO. It is a derivative of benzamide, characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring.
Scientific Research Applications
2,5-Dichloro-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
In medicine, benzamides are often used as prodrugs, which are biologically inactive compounds that can be metabolized in the body to produce an active drug. The benzamide moiety can enhance the lipophilicity of the compound, improving its ability to cross biological membranes and increasing its bioavailability .
The mode of action of a benzamide compound depends on its specific structure and the active metabolite it produces. Some benzamides act as enzyme inhibitors, blocking the activity of specific enzymes and disrupting biochemical pathways . Others may interact with receptors or ion channels, altering cellular functions .
The pharmacokinetics of benzamides, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific structure. Factors such as the presence of functional groups, the lipophilicity of the compound, and its stability can all influence its pharmacokinetics .
The action environment, including factors such as pH, temperature, and the presence of other substances, can also influence the action of benzamides. For example, the pH can affect the ionization state of the compound, which can influence its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-fluorobenzamide typically involves the acylation of 2,5-dichloro-4-fluoroaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the amide bond .
Industrial Production Methods: For industrial-scale production, the process involves the use of 2,5-dichloro-4-fluoroaniline and benzoyl chloride as starting materials. The reaction is conducted in a solvent such as dichloromethane or toluene, with the addition of a base to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Reduction Products: Corresponding amines.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Comparison with Similar Compounds
2,4-Dichloro-5-fluorobenzamide: Similar structure but with different substitution pattern.
2,5-Dichloro-4-fluorobenzonitrile: Contains a nitrile group instead of an amide group.
2,5-Dichloro-4-fluorobenzoyl chloride: Contains an acyl chloride group instead of an amide group
Uniqueness: 2,5-Dichloro-4-fluorobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2,5-dichloro-4-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKHOLVOFDWCIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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